Methyl 2-(pyridin-2-yl)-4-(pyridin-4-yl)pyrimidine-5-carboxylate
Description
Methyl 2-(pyridin-2-yl)-4-(pyridin-4-yl)pyrimidine-5-carboxylate (CAS: Not explicitly provided; MDL: MFCD27957296) is a pyrimidine derivative with a molecular formula of C₁₆H₁₂N₄O₂ and a molecular weight of 292.30 g/mol . Its structure features:
- A pyrimidine core substituted at position 2 with a pyridin-2-yl group (electron-rich aromatic ring).
- At position 4, a pyridin-4-yl group (planar, polarizable aromatic system).
- A methyl ester at position 5, enhancing lipophilicity and synthetic versatility .
This compound is used as a precursor in medicinal chemistry, particularly for synthesizing kinase inhibitors or histone deacetylase (HDAC) modulators, given the prevalence of pyridinyl and pyrimidine motifs in such targets .
Properties
IUPAC Name |
methyl 2-pyridin-2-yl-4-pyridin-4-ylpyrimidine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4O2/c1-22-16(21)12-10-19-15(13-4-2-3-7-18-13)20-14(12)11-5-8-17-9-6-11/h2-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKGSYVWHKKKZRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C(N=C1C2=CC=NC=C2)C3=CC=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(pyridin-2-yl)-4-(pyridin-4-yl)pyrimidine-5-carboxylate typically involves the condensation of appropriate pyridine derivatives with a pyrimidine precursor. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to form the pyrimidine core. The reaction conditions often include the use of a base like potassium carbonate, a palladium catalyst, and a solvent such as dimethylformamide (DMF) or toluene, under an inert atmosphere.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial to improve yield and reduce costs. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(pyridin-2-yl)-4-(pyridin-4-yl)pyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst or using sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine or pyrimidine rings, often facilitated by strong bases or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in methanol.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO) or potassium tert-butoxide in tetrahydrofuran (THF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
Methyl 2-(pyridin-2-yl)-4-(pyridin-4-yl)pyrimidine-5-carboxylate has shown promise in the development of new pharmaceuticals. Its structure allows for interactions with various biological targets, particularly in the realm of cancer therapy and anti-inflammatory treatments.
Case Studies:
- Anticancer Activity : Research indicates that similar pyrimidine derivatives can inhibit tumor growth by targeting specific kinases involved in cell proliferation. Studies have demonstrated that modifications to the pyrimidine ring can enhance potency against different cancer cell lines .
- Anti-inflammatory Properties : Compounds with similar structures have been evaluated for their ability to modulate inflammatory pathways. In vitro studies have shown that they can reduce pro-inflammatory cytokines, suggesting potential use in treating conditions like rheumatoid arthritis .
Agrochemicals
The compound's structural characteristics make it suitable for use as a pesticide or herbicide. Pyrimidine derivatives are known for their efficacy in controlling various pests and diseases in crops.
Case Studies:
- Pesticidal Activity : Field trials involving related compounds have indicated effective control over common agricultural pests, leading to increased crop yields. The mechanism often involves disruption of metabolic processes in target organisms .
- Herbicidal Properties : Research has demonstrated that certain pyrimidine-based herbicides can selectively inhibit weed growth without affecting crop plants, showcasing their potential utility in sustainable agriculture .
Material Science
This compound may also find applications in the development of new materials, particularly in organic electronics and photonic devices.
Case Studies:
- Organic Photovoltaics : Studies have suggested that pyrimidine derivatives can be incorporated into organic solar cells, enhancing charge transport properties and overall efficiency .
- Light-emitting Diodes (LEDs) : The compound's ability to form stable thin films makes it a candidate for use in LED technology, potentially improving color purity and brightness .
Mechanism of Action
The mechanism of action of Methyl 2-(pyridin-2-yl)-4-(pyridin-4-yl)pyrimidine-5-carboxylate involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The pyridine and pyrimidine rings can participate in π-π stacking interactions and hydrogen bonding, which are crucial for its biological activity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Key Differences
The table below compares the target compound with structurally related pyrimidine-5-carboxylates:
Electronic and Steric Effects
- Dual Pyridinyl Groups (Target Compound) : The pyridin-2-yl and pyridin-4-yl groups enable π-π interactions with aromatic residues in biological targets (e.g., kinase ATP-binding pockets) . The pyridin-4-yl group’s symmetry may improve binding specificity compared to asymmetric substituents.
- Amino vs.
Solubility and Lipophilicity
- Methyl Ester (Target Compound) : Offers moderate lipophilicity (logP ~2.5 estimated), balancing membrane permeability and aqueous solubility.
- Carboxylic Acid (2-(4-Methoxyphenyl)-4-pyridin-4-yl...) : Increased polarity (logP ~1.8) improves solubility but may limit blood-brain barrier penetration .
Biological Activity
Methyl 2-(pyridin-2-yl)-4-(pyridin-4-yl)pyrimidine-5-carboxylate, also known as compound CID 75175952, is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications based on recent research findings.
- Molecular Formula : C16H12N4O2
- Molecular Weight : 288.29 g/mol
- CAS Number : 216959-93-2
- Structure : The compound features a pyrimidine core substituted with two pyridine rings and a carboxylate group, which is critical for its biological activity.
Biological Activity Overview
The biological activity of this compound has been investigated across various studies, highlighting its potential in treating different diseases, particularly cancers and infectious diseases.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant anticancer properties:
- Cell Proliferation Inhibition : The compound showed potent inhibitory effects on cell proliferation in various cancer cell lines. For instance, it displayed an IC50 value of 0.126 μM against the MDA-MB-231 triple-negative breast cancer (TNBC) cell line, indicating strong cytotoxicity compared to non-cancerous cells .
- Mechanism of Action : The compound induces apoptosis in cancer cells through the mitochondrial pathway, evidenced by increased levels of caspase activity. It also exhibited selectivity towards cancer cells over normal cells, providing a therapeutic window for treatment .
- Metastasis Inhibition : In vivo studies demonstrated that the compound effectively inhibited lung metastasis in TNBC models, outperforming established treatments like TAE226 .
Antiviral Activity
The compound has also shown promise as an antiviral agent:
- Influenza Virus Reduction : It was effective in reducing viral load in infected mouse models, demonstrating a direct impact on viral replication .
- Safety Profile : Toxicity studies indicated no acute toxicity at high doses (up to 2000 mg/kg) in animal models, suggesting a favorable safety profile for further development .
Pharmacokinetics
Pharmacokinetic studies reveal important insights into the compound's absorption and metabolism:
- Bioavailability : The oral bioavailability was reported at approximately 31.8% following administration of 10 mg/kg in mice, indicating reasonable absorption characteristics for oral formulations .
- Clearance Rates : The clearance rate was measured at 82.7 mL/h/kg, suggesting moderate systemic exposure post-administration .
Research Findings and Case Studies
A summary of key research findings is presented in the following table:
Q & A
Q. Key Variables Affecting Yield
- Catalyst Choice : Lewis acids (e.g., ZnCl₂) or Brønsted acids (e.g., HCl) can alter regioselectivity.
- Solvent : Polar aprotic solvents (e.g., DMF) enhance solubility of pyridine intermediates, while ethanol improves cyclization efficiency.
- Temperature : Reactions often proceed at 80–100°C to balance kinetics and side-product formation .
Q. Example Protocol
Condense 2-pyridinecarboxaldehyde and methyl acetoacetate in ethanol with HCl (12 h, 80°C).
Purify via column chromatography (silica gel, ethyl acetate/hexane).
Characterize intermediates by ¹H NMR and HPLC (>95% purity).
How should researchers characterize this compound, and what analytical discrepancies might arise?
Q. Basic Characterization Workflow
- Spectroscopy :
- ¹H/¹³C NMR : Confirm substituent positions (e.g., pyridin-2-yl vs. pyridin-4-yl) via coupling patterns and chemical shifts. Pyridin-2-yl protons typically show deshielding near δ 8.5–9.0 ppm .
- Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]⁺) and fragmentation patterns.
- X-ray Crystallography : Resolve 3D conformation to assess steric effects of dual pyridine substituents .
Q. Common Data Contradictions
- Regioisomer Misassignment : Similar NMR shifts for pyridin-2-yl and pyridin-4-yl groups may lead to misidentification. Use NOESY to confirm spatial proximity of substituents.
- Purity Discrepancies : HPLC retention times may overlap with byproducts; validate with LC-MS .
How can researchers resolve contradictory biological activity data for this compound in enzyme inhibition assays?
Advanced Data Analysis
Contradictions often arise from assay conditions or target promiscuity. For example, pyrimidine-5-carboxylates may show variable IC₅₀ values against kinases due to:
- pH Sensitivity : Protonation of pyridine nitrogen alters binding affinity. Test activity across pH 6.5–7.5 .
- Redox Interference : Thiol-containing buffers (e.g., DTT) may reduce disulfide bonds in the compound. Use alternative buffers (e.g., Tris-HCl) .
Q. Validation Strategies
Orthogonal Assays : Confirm inhibition using fluorescence polarization (binding) and functional ATPase assays.
Structural Analysis : Co-crystallize the compound with the target enzyme to identify binding pose discrepancies .
What structure-activity relationship (SAR) trends are observed for pyridine-pyrimidine hybrids, and how can they guide derivative design?
Q. Advanced SAR Insights
| Substituent Position | Modification | Biological Impact | Example Compound |
|---|---|---|---|
| Pyrimidine C4 | Pyridin-4-yl | Enhances π-stacking with hydrophobic pockets | This compound |
| Pyrimidine C2 | Pyridin-2-yl | Improves solubility via H-bonding | Ethyl 2-(5-bromopyridin-2-yl)pyrimidine-5-carboxylate |
| Carboxylate Ester | Methyl vs. Ethyl | Methyl esters show higher metabolic stability | Methyl 5-(4-methylphenyl)pyridine-2-carboxylate |
Q. Design Recommendations
- Introduce electron-withdrawing groups (e.g., -CF₃) at C4 to enhance target affinity .
- Replace ester with amide for protease resistance .
How can computational methods predict the binding mode of this compound with kinase targets?
Q. Advanced Modeling Workflow
Docking Studies : Use AutoDock Vina to screen against kinase ATP-binding pockets. Pyridin-4-yl groups often occupy the hydrophobic back pocket .
Molecular Dynamics (MD) : Simulate ligand-protein interactions (50 ns) to assess stability of hydrogen bonds with hinge residues (e.g., Glu91 in CDK2).
Free Energy Calculations : Apply MM/GBSA to rank binding affinities of analogs .
Validation
Compare predicted poses with X-ray co-crystal structures of related compounds (e.g., Ethyl 4-(trifluoromethyl)-2-(pyridin-2-yl)pyrimidine-5-carboxylate) .
What strategies mitigate regioselectivity challenges during pyrimidine ring formation?
Advanced Synthetic Chemistry
Regioselectivity in pyrimidine synthesis is influenced by:
- Precursor Functionalization : Use 2-aminopyridine to direct cyclization to the C4 position .
- Microwave-Assisted Synthesis : Reduce side reactions (e.g., 80°C, 30 min vs. 12 h conventional heating) .
Case Study
Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate is synthesized via a two-step chlorination and thiolation sequence, achieving >90% regioselectivity using POCl₃ and NaSMe .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
